![molecular formula C22H16ClF2N3O3S B2370690 N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260910-91-5](/img/no-structure.png)
N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H16ClF2N3O3S and its molecular weight is 475.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Imaging Applications
One area of application for related compounds involves the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed with fluorine atoms allowing labeling with fluorine-18, have been synthesized for in vivo imaging using PET. These compounds, through radiolabeling and automated synthesis processes, have been explored for their potential in neuroimaging and the study of neuroinflammatory processes, indicating a valuable tool for scientific research in neuroscience and molecular imaging (Dollé et al., 2008).
Drug Discovery and Biological Evaluation
Another significant application is in drug discovery, particularly in the search for novel compounds with specific biological activities. For example, compounds have been synthesized and evaluated for their antiallergic properties, showcasing the importance of chemical synthesis in developing potential therapeutic agents (Menciu et al., 1999). Furthermore, the synthesis of bioactive benzothiazolinone acetamide analogs and their evaluation for photovoltaic efficiency and ligand-protein interactions highlights the role of such compounds in understanding molecular interactions and potential applications in renewable energy (Mary et al., 2020).
Antimicrobial and Antitumor Applications
Research has also explored the synthesis of pyrimidinone and oxazinone derivatives with potential antimicrobial activities, demonstrating the application of related compounds in addressing microbial resistance and infection (Hossan et al., 2012). Additionally, the development of acyclonucleoside hydroxamic acids as inhibitors of ribonucleotide reductase for potential antitumor applications underscores the importance of these compounds in cancer research (Farr et al., 1989).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-chloro-4-fluorobenzaldehyde with 2-aminothiophenol to form 2-(2-chloro-4-fluorobenzylthio)aniline. This intermediate is then reacted with 2-fluorobenzylbromide to form N-(2-chloro-4-fluorobenzyl)-2-(2-fluorobenzylthio)aniline. The final step involves the reaction of this intermediate with 3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid to form the desired compound.", "Starting Materials": [ "2-chloro-4-fluorobenzaldehyde", "2-aminothiophenol", "2-fluorobenzylbromide", "3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid" ], "Reaction": [ "Condensation of 2-chloro-4-fluorobenzaldehyde with 2-aminothiophenol in the presence of a base to form 2-(2-chloro-4-fluorobenzylthio)aniline", "Reaction of 2-(2-chloro-4-fluorobenzylthio)aniline with 2-fluorobenzylbromide in the presence of a base to form N-(2-chloro-4-fluorobenzyl)-2-(2-fluorobenzylthio)aniline", "Reaction of N-(2-chloro-4-fluorobenzyl)-2-(2-fluorobenzylthio)aniline with 3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent to form N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide" ] } | |
CAS番号 |
1260910-91-5 |
分子式 |
C22H16ClF2N3O3S |
分子量 |
475.89 |
IUPAC名 |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H16ClF2N3O3S/c23-16-9-15(24)6-5-13(16)10-26-19(29)12-27-18-7-8-32-20(18)21(30)28(22(27)31)11-14-3-1-2-4-17(14)25/h1-9H,10-12H2,(H,26,29) |
InChIキー |
QVQUPFADPORTLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=C(C=C(C=C4)F)Cl)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



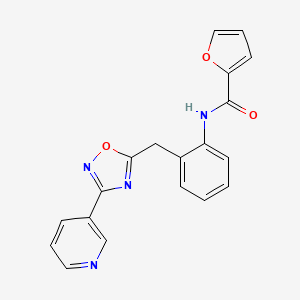
![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370608.png)

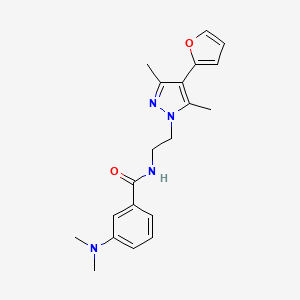
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2370619.png)
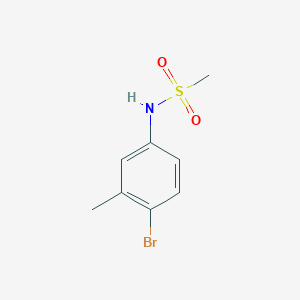
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2370622.png)
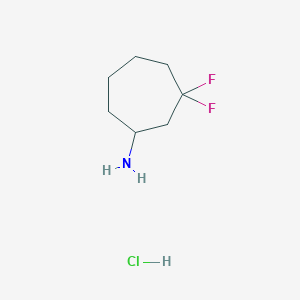
![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)
![Sodium 3-[(diphenylmethyl)carbamoyl]propanoate](/img/structure/B2370625.png)


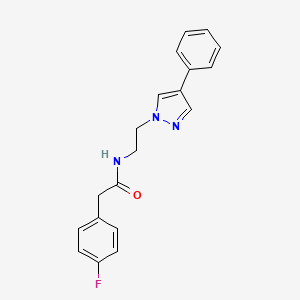
![1-[(4-Phenyl-1-piperazinyl)methyl]-2-naphthalenol](/img/structure/B2370630.png)